molecular formula C6H7N2O3+ B3250129 1-methoxy-4-nitropyridin-1-ium CAS No. 200799-01-5

1-methoxy-4-nitropyridin-1-ium

Cat. No.: B3250129
CAS No.: 200799-01-5
M. Wt: 155.13 g/mol
InChI Key: VVNFEIIQCRDCLD-UHFFFAOYSA-N
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Description

1-methoxy-4-nitropyridin-1-ium: is a pyridinium salt with the molecular formula C6H7N2O3+ . This compound is characterized by the presence of a methoxy group at the 1-position and a nitro group at the 4-position on the pyridine ring. Pyridinium salts, including this compound, are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methoxy-4-nitropyridin-1-ium can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid in the presence of trifluoroacetic anhydride, which yields nitropyridines . Another method involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide in an organic solvent, resulting in the formation of N-nitropyridinium ion intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes using nitric acid or dinitrogen pentoxide. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-methoxy-4-nitropyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

Scientific Research Applications

1-methoxy-4-nitropyridin-1-ium has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-methoxy-4-nitropyridin-1-ium involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit enzymes such as cholinesterase is attributed to its interaction with the active site of the enzyme, preventing the breakdown of neurotransmitters .

Comparison with Similar Compounds

    1-methoxy-4-nitropyridine: Similar structure but lacks the pyridinium ion.

    4-nitropyridine: Lacks the methoxy group.

    1-methoxypyridine: Lacks the nitro group

Uniqueness: 1-methoxy-4-nitropyridin-1-ium is unique due to the presence of both the methoxy and nitro groups on the pyridinium ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-methoxy-4-nitropyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNFEIIQCRDCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[N+]1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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